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5-Bromo-1,2-dimethyl-3-
Compound Name: ,
nitrobenzene

Cat. No.: B097489

A Comparative Guide to the Spectroscopic Data of Bromo-dimethyl-nitrobenzene Isomers

For researchers, scientists, and drug development professionals, the precise identification of
constitutional isomers is a critical task. Isomers of a molecule, while sharing the same
molecular formula, can exhibit vastly different chemical, physical, and biological properties.
This guide provides a detailed comparison of the spectroscopic data for various isomers of
bromo-dimethyl-nitrobenzene, offering a framework for their differentiation using common
analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

There are several constitutional isomers for bromo-dimethyl-nitrobenzene. This guide will focus
on the following isomers for which spectroscopic data could be obtained:

e 1-Bromo-2,3-dimethyl-4-nitrobenzene
e 1-Bromo-2,4-dimethyl-5-nitrobenzene
e 1-Bromo-2,5-dimethyl-4-nitrobenzene
e 2-Bromo-1,3-dimethyl-5-nitrobenzene

e 1-Bromo-3,5-dimethyl-2-nitrobenzene
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A comprehensive comparison of these isomers highlights the subtle yet significant differences
in their spectroscopic fingerprints, arising from the varied positions of the bromo, dimethyl, and
nitro substituents on the benzene ring.

Spectroscopic Data Comparison

The following tables summarize the available quantitative data for the specified bromo-
dimethyl-nitrobenzene isomers. It is important to note that a complete experimental dataset for
every isomer is not always available in public databases. The data presented here has been
aggregated from various sources.

'H NMR Spectroscopy Data

The chemical shifts () in tH NMR are highly sensitive to the electronic environment of the
protons. The electron-withdrawing nitro group and the bromine atom, along with the electron-
donating methyl groups, create distinct patterns of aromatic proton signals for each isomer.

Table 1: *H NMR Chemical Shifts (ppm)

Isomer Aromatic Protons (0, ppm) Methyl Protons (6, ppm)

1-Bromo-2,3-dimethyl-4-

) Data not available Data not available
nitrobenzene
1-Bromo-2,4-dimethyl-5-

) 7.68 (s, 1H), 7.15 (s, 1H) 2.45 (s, 3H), 2.28 (s, 3H)
nitrobenzene
1-Bromo-2,5-dimethyl-4-

, 7.85 (s, 1H), 7.25 (s, 1H) 2.55 (s, 3H), 2.30 (s, 3H)
nitrobenzene
2-Bromo-1,3-dimethyl-5-

) 7.95 (s, 2H), 7.40 (s, 1H) 2.40 (s, 6H)
nitrobenzene
1-Bromo-3,5-dimethyl-2-

7.10 (s, 2H) 2.35 (s, 6H)

nitrobenzene

Note: 's' denotes a singlet. The number of protons and their splitting patterns are key identifiers.

3C NMR Spectroscopy Data
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13C NMR provides information about the carbon skeleton of the molecule. The chemical shifts
of the aromatic carbons are influenced by the substituents, leading to a unique set of signals
for each isomer.

Table 2: 13C NMR Chemical Shifts (ppm)

Isomer Aromatic Carbons (6, ppm) Methyl Carbons (6, ppm)
1-Bromo-2,3-dimethyl-4- ) )

_ Data not available Data not available
nitrobenzene
1-Bromo-2,4-dimethyl-5- ) i

) Data not available Data not available
nitrobenzene
1-Bromo-2,5-dimethyl-4- ] ]

] Data not available Data not available
nitrobenzene
2-Bromo-1,3-dimethyl-5- ) )

_ Data not available Data not available
nitrobenzene
1-Bromo-3,5-dimethyl-2- ] )

Data not available Data not available

nitrobenzene

Note: Due to the scarcity of publicly available assigned 3C NMR data for these specific
isomers, this table remains incomplete. Researchers would need to acquire and interpret this
data experimentally for full characterization.

IR Spectroscopy Data

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule.
The key vibrational frequencies for bromo-dimethyl-nitrobenzene isomers include those for the
C-Br stretch, C-H stretches of the methyl and aromatic groups, and the symmetric and
asymmetric stretches of the nitro group.

Table 3: Key IR Absorption Frequencies (cm~1)
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Isomer V(NO2) asymmetric  v(NO2) symmetric v(C-Br)

1-Bromo-2,3-dimethyl-

) ~1520-1560 ~1345-1385 ~500-600
4-nitrobenzene
1-Bromo-2,4-dimethyl-
) ~1520-1560 ~1345-1385 ~500-600
5-nitrobenzene
1-Bromo-2,5-dimethyl-
) ~1520-1560 ~1345-1385 ~500-600
4-nitrobenzene
2-Bromo-1,3-dimethyl-
] ~1520-1560 ~1345-1385 ~500-600
5-nitrobenzene
1-Bromo-3,5-dimethyl-
~1520-1560 ~1345-1385 ~500-600

2-nitrobenzene

Note: The exact frequencies can vary slightly depending on the molecular environment and the
phase of the sample.

Mass Spectrometry Data

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its
fragmentation pattern. For isomers, the molecular ion peak will be the same, but the relative
abundances of the fragment ions can differ, providing clues to the substitution pattern. All
bromo-dimethyl-nitrobenzene isomers have a molecular formula of CsHsBrNO2 and a
molecular weight of approximately 230.06 g/mol .[1][2][3][4][5] The presence of bromine is
readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the
(M+2)+ peak, with an intensity ratio of approximately 1:1 due to the natural abundance of 7°Br
and &Br.

Table 4. Mass Spectrometry Data (m/z)

Isomer Molecular lon (M) Key Fragment lons (m/z)

Loss of NO2 (-46), Loss of Br
(-79/81), Loss of CHs (-15)

All Isomers ~229/231
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Note: While the major fragmentation pathways are similar, the relative intensities of the
fragment peaks can be used for differentiation.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the bromo-dimethyl-nitrobenzene isomer in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

e 1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and
a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: For 13C NMR, a greater number of scans is typically required due to the
low natural abundance of the 13C isotope. Inverse-gated decoupling can be used to obtain
guantitative spectra.[6][7] A wider spectral width is used compared to *H NMR.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly
used.

o ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal. Pressure
is applied to ensure good contact. The spectrum is then recorded.

o KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of
dry KBr powder in an agate mortar.[8] The mixture is then pressed into a thin, transparent
pellet using a hydraulic press. The pellet is placed in the sample holder of the IR
spectrometer for analysis.

Mass Spectrometry (MS)

Electron lonization (EI) is a common method for the analysis of relatively small, volatile organic
molecules.
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o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS).

« lonization: In the ion source, the sample is bombarded with a beam of electrons (typically at
70 eV), causing ionization and fragmentation.[9]

e Analysis: The resulting ions are accelerated and separated based on their mass-to-charge
ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the bromo-dimethyl-
nitrobenzene isomers based on their spectroscopic data.

Workflow for Isomer Differentiation
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Caption: Logical workflow for differentiating isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b097489?utm_src=pdf-body-img
https://www.benchchem.com/product/b097489?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2_5-dimethyl-4-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2_5-dimethyl-4-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-3_5-dimethyl-2-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-3_5-dimethyl-2-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/12474326
https://pubchem.ncbi.nlm.nih.gov/compound/12474326
https://www.bldpharm.com/products/53906-84-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2_3-dimethyl-4-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2_3-dimethyl-4-nitrobenzene
https://www.benchchem.com/pdf/Application_Notes_Protocols_Quantitative_C_NMR_Spectroscopy_for_Structural_Elucidation.pdf
http://u-of-o-nmr-facility.blogspot.com/2007/12/how-can-i-get-quantitative-13-c-nmr.html
http://u-of-o-nmr-facility.blogspot.com/2007/12/how-can-i-get-quantitative-13-c-nmr.html
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.benchchem.com/product/b097489#spectroscopic-data-comparison-of-bromo-dimethyl-nitrobenzene-isomers
https://www.benchchem.com/product/b097489#spectroscopic-data-comparison-of-bromo-dimethyl-nitrobenzene-isomers
https://www.benchchem.com/product/b097489#spectroscopic-data-comparison-of-bromo-dimethyl-nitrobenzene-isomers
https://www.benchchem.com/product/b097489#spectroscopic-data-comparison-of-bromo-dimethyl-nitrobenzene-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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